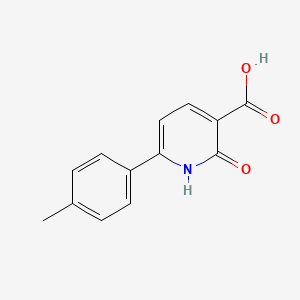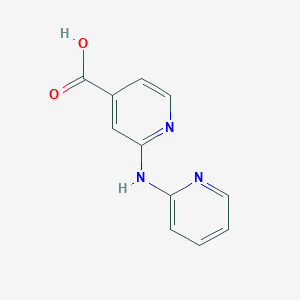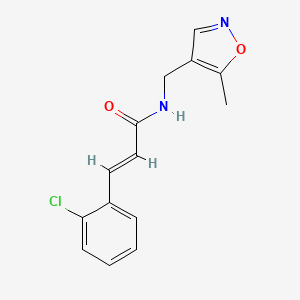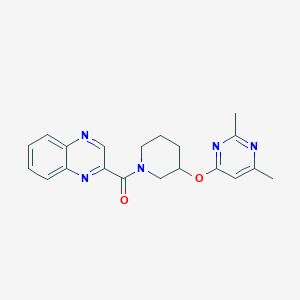
3-Benzyl-3-ethylazetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-ethylazetidine hydrochloride is a chemical compound with the CAS Number: 91562-29-7 . It has a molecular weight of 211.73 . The compound is a powder and has a melting point of 120-124 degrees .
Molecular Structure Analysis
The InChI code for 3-Benzyl-3-ethylazetidine hydrochloride is1S/C12H17N.ClH/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Benzyl-3-ethylazetidine hydrochloride is a powder with a melting point of 120-124 degrees . It has a molecular weight of 211.73 . More specific physical and chemical properties may be available in specialized chemical databases .Applications De Recherche Scientifique
Basic Information
“3-Benzyl-3-ethylazetidine;hydrochloride” is a chemical compound with the CAS Number: 91562-29-7 . It has a molecular weight of 211.73 and its IUPAC name is 3-benzyl-3-ethylazetidine hydrochloride . The compound is typically stored at a temperature of 4°C and comes in a physical form of powder .
Polymerization
Azetidines, including “3-Benzyl-3-ethylazetidine;hydrochloride”, are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
Antibacterial and Antimicrobial Coatings
The polymers derived from azetidines are used in the development of antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes .
CO2 Adsorption
Polymers derived from azetidines have been found to be effective in CO2 adsorption . This makes them useful in industries where there is a need to capture and store carbon dioxide to reduce greenhouse gas emissions .
Chelation and Materials Templating
Azetidine-based polymers are also used in chelation and materials templating . Chelation involves the formation of multiple bonds between a polydentate (multiple bonded) ligand and a central atom . Materials templating, on the other hand, involves using a template to influence the structure and properties of another material .
Non-viral Gene Transfection
Another application of azetidine-based polymers is in non-viral gene transfection . This involves the introduction of foreign DNA into cells using non-viral methods, which is a crucial technique in genetic engineering .
Mécanisme D'action
Safety and Hazards
The safety information for 3-Benzyl-3-ethylazetidine hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the compound .
Orientations Futures
The future directions for research or applications of 3-Benzyl-3-ethylazetidine hydrochloride are not specified in the search results. Future directions would typically depend on the current applications and research findings related to the compound .
Relevant Papers The search results did not provide specific papers related to 3-Benzyl-3-ethylazetidine hydrochloride. For a more comprehensive literature review, specialized databases such as PubMed or Web of Science may be useful .
Propriétés
IUPAC Name |
3-benzyl-3-ethylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWIJBMFZHBUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-ethylazetidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2812526.png)
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812527.png)


![1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2812533.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2812538.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate](/img/structure/B2812540.png)


![Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2812546.png)
![4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2812547.png)